Bornyl pentanoate

Description

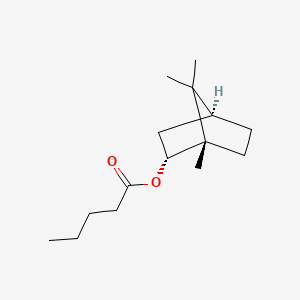

Bornyl pentanoate (CAS No. 7549-41-9), also known as bornyl valerate, is an ester derived from borneol (a bicyclic monoterpene alcohol) and pentanoic acid (valeric acid). Its IUPAC name is endo-2-camphanyl valerate or 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl pentanoate. The compound has a molecular formula of C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol. Key physical properties include a density of 0.952 g/mL and a boiling point of 136°C at 12 mmHg . It is primarily used as a flavoring agent and fragrance ingredient due to its camphoraceous aroma, though its applications are less widespread compared to other bornyl esters like bornyl acetate .

Properties

CAS No. |

85717-26-6 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] pentanoate |

InChI |

InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3/t11-,12+,15+/m0/s1 |

InChI Key |

ILUAVCBOWYHFAI-YWPYICTPSA-N |

Isomeric SMILES |

CCCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C |

Canonical SMILES |

CCCCC(=O)OC1CC2CCC1(C2(C)C)C |

density |

0.957-0.963 |

physical_description |

Colourless liquid; Fruity, herbaceous-camphoraceous aroma |

solubility |

Soluble in oils, Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl pentanoate can be synthesized through the esterification of borneol with pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of borneol and pentanoic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote the formation of this compound. The product is subsequently purified through distillation or other separation techniques to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Bornyl pentanoate undergoes various chemical reactions, including hydrolysis, reduction, and oxidation.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed back to borneol and pentanoic acid in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: this compound can be oxidized to form borneol and other oxidation products using oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

Hydrolysis: Borneol and pentanoic acid.

Reduction: Borneol.

Oxidation: Borneol and other oxidation products .

Scientific Research Applications

Bornyl pentanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a starting material for the synthesis of other organic compounds.

- Employed in the study of esterification and hydrolysis reactions.

Biology:

- Investigated for its potential insecticidal properties against mosquito larvae, such as Aedes aegypti .

Medicine:

- Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

- Studied for its role as a permeation enhancer in drug delivery systems, particularly for crossing the blood-brain barrier .

Industry:

- Utilized as a fragrance ingredient in perfumes and cosmetics due to its pleasant aroma.

- Used as a flavoring agent in the food industry .

Mechanism of Action

The mechanism of action of bornyl pentanoate involves its interaction with various molecular targets and pathways. In the context of its insecticidal properties, this compound and its derivatives are believed to disrupt the lipid membranes of insect cells, leading to cell lysis and death . As a permeation enhancer, this compound alters the lipid structure of cell membranes, increasing their permeability and facilitating the transport of co-administered drugs across physiological barriers .

Comparison with Similar Compounds

Bornyl Esters

Bornyl Acetate (C₁₂H₂₀O₂)

- Structure : Ester of borneol and acetic acid.

- Molecular Weight : 196.29 g/mol .

- Physical Properties : Boiling point of 232°C at 745 mmHg , density of 0.96 g/cm³ , and melting point of 29–31°C .

- Natural Occurrence : Abundant in Thuja occidentalis (up to 65.14% in A. longiligulare essential oils) and Salvia leucantha .

- Bioactivity : Demonstrates strong insecticidal activity against Myzus persicae (peach aphid) and selective butyrylcholinesterase (BuChE) inhibition (IC₅₀: 32.60 µg/mL) .

- Applications : Widely used in food additives, cosmetics, and pharmaceuticals .

Bornyl Isovalerate

- Structure : Ester of borneol and isovaleric acid.

- Synthesis : Produced by heating borneol and isovaleric acid at 140°C .

- Key Difference: The branched isovaleric acid chain confers distinct aroma and solubility compared to the linear pentanoate chain in bornyl pentanoate.

This compound vs. Bornyl Acetate

| Property | This compound | Bornyl Acetate |

|---|---|---|

| Molecular Weight | 238.37 g/mol | 196.29 g/mol |

| Boiling Point | 136°C (12 mmHg) | 232°C (745 mmHg) |

| Natural Abundance | Rare (e.g., 2.34% in Tanacetum parthenium) | Common (up to 65% in some essential oils) |

| Bioactivity | Limited data | Insecticidal, BuChE inhibition |

| Industrial Use | Niche flavoring agent | Food, cosmetics, medicine |

Other Pentanoate Esters

Geranyl Pentanoate

- Structure: Ester of geraniol and pentanoic acid.

- Natural Occurrence : Detected in black carrots (17,228 μg/kg total esters) but at lower concentrations than isobornyl acetate .

- Aroma Profile: Fruity/floral notes due to geraniol’s structure, contrasting with this compound’s camphoraceous scent.

Isobornyl Acetate

- Structure : Isomer of bornyl acetate with a different stereochemistry.

- Natural Occurrence : Dominant ester in black carrot aroma profiles (highest concentration among esters) .

- Key Difference: Structural isomerism affects aroma and solubility; isobornyl acetate is more prevalent in food systems than this compound.

Functional and Industrial Comparisons

- Regulatory Status: Bornyl acetate has well-documented GRAS (Generally Recognized as Safe) status, while this compound is labeled with hazard code R36/37/38 (irritant) .

Q & A

Q. What analytical methods are commonly employed for the identification and quantification of Bornyl pentanoate in plant matrices?

this compound is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). For example, in studies on Tanacetum parthenium, GC-MS was used to differentiate this compound levels between domestic (2.34%) and Iranian samples (0.3%), highlighting the importance of method standardization for cross-study comparisons . Key methodological steps include:

- Sample preparation : Solvent extraction (e.g., hexane or ethanol) followed by filtration and concentration.

- Instrumental parameters : For GC-MS, a non-polar capillary column (e.g., DB-5) with a temperature gradient (e.g., 50°C to 280°C at 5°C/min) and electron ionization (70 eV).

- Validation : Use of internal standards (e.g., bornyl acetate) and spike-recovery tests to ensure accuracy .

| Method | LOD (µg/mL) | LOQ (µg/mL) | Key Reference |

|---|---|---|---|

| GC-MS | 0.05 | 0.15 | |

| HPLC | 0.10 | 0.30 |

Q. Which plant species and geographical regions are primary sources of this compound, and how does its concentration vary between these sources?

this compound is primarily reported in Tanacetum parthenium (feverfew), with significant geographical variation. For instance, domestic samples from one study contained 2.34% this compound, whereas Iranian samples had only 0.3% . Factors influencing variability include:

- Environmental conditions : Soil composition, altitude, and climate.

- Genetic differences : Chemotypes within the same species.

- Harvesting practices : Plant age and post-harvest processing .

Advanced Research Questions

Q. What experimental strategies can elucidate the biosynthetic pathways of this compound in plant systems?

Biosynthetic studies can leverage isotopic labeling (e.g., ¹³C-propionate feeding) to trace precursor incorporation, as demonstrated in salinosporamide biosynthesis . Additional approaches include:

- Enzyme assays : Isolate terpene synthases and acyltransferases to characterize catalytic steps.

- Gene silencing : CRISPR/Cas9 or RNAi to disrupt candidate genes (e.g., TPS or BAHD acyltransferase families) and monitor metabolite profiles .

Q. How can researchers address discrepancies in reported this compound concentrations across different studies?

Contradictions often arise from methodological variability. To reconcile

- Standardize protocols : Use identical extraction solvents (e.g., ethanol vs. hexane) and chromatographic conditions.

- Meta-analysis : Pool data from multiple studies, adjusting for covariates like plant part (leaves vs. flowers) and growth stage .

- Controlled experiments : Cultivate plants under uniform conditions to isolate environmental vs. genetic effects .

Q. What methodologies are suitable for investigating the ecological functions of this compound, such as its role in plant defense mechanisms?

To study ecological roles:

- Bioassays : Expose herbivores (e.g., Spodoptera littoralis) to this compound-enriched diets and measure mortality/growth rates.

- Volatile collection : Use dynamic headspace-GC to quantify emission rates during herbivory.

- Electrophysiology : Electroantennography (EAG) to test insect antennae responses to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.